molecular formula C14H11Cl5N2 B11954428 2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane CAS No. 39809-76-2

2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane

Cat. No.: B11954428
CAS No.: 39809-76-2
M. Wt: 384.5 g/mol
InChI Key: PMXQUZTWAXOIDB-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine is a synthetic organic compound characterized by its trichloro and bis(4-chlorophenyl) groups attached to an ethanediamine backbone. Compounds with similar structures are often used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine typically involves the reaction of 4-chlorobenzyl chloride with trichloroacetaldehyde in the presence of a base, followed by the addition of ethylenediamine. The reaction conditions may include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Organic solvents like dichloromethane or toluene

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reaction with reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N~1~,N~1~-bis(4-fluorophenyl)-1,1-ethanediamine
  • 2,2,2-Trichloro-N~1~,N~1~-bis(4-bromophenyl)-1,1-ethanediamine
  • 2,2,2-Trichloro-N~1~,N~1~-bis(4-methylphenyl)-1,1-ethanediamine

Uniqueness

2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

39809-76-2

Molecular Formula

C14H11Cl5N2

Molecular Weight

384.5 g/mol

IUPAC Name

2,2,2-trichloro-1-N,1-N'-bis(4-chlorophenyl)ethane-1,1-diamine

InChI

InChI=1S/C14H11Cl5N2/c15-9-1-5-11(6-2-9)20-13(14(17,18)19)21-12-7-3-10(16)4-8-12/h1-8,13,20-21H

InChI Key

PMXQUZTWAXOIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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